molecular formula C9H13N3O B2997938 N-(1-Methylpyrazol-3-yl)cyclobutanecarboxamide CAS No. 1857265-24-7

N-(1-Methylpyrazol-3-yl)cyclobutanecarboxamide

Cat. No.: B2997938
CAS No.: 1857265-24-7
M. Wt: 179.223
InChI Key: WXGQUQHAIRTSHY-UHFFFAOYSA-N
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Description

N-(1-Methylpyrazol-3-yl)cyclobutanecarboxamide is a chemical compound characterized by the presence of a cyclobutanecarboxamide group attached to a 1-methylpyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpyrazol-3-yl)cyclobutanecarboxamide typically involves the reaction of 1-methylpyrazole with cyclobutanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpyrazol-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-Methylpyrazol-3-yl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methylpyrazol-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-(1-methylpyrazol-3-yl)cyclobutanecarboxamide
  • N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide

Uniqueness

N-(1-Methylpyrazol-3-yl)cyclobutanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

N-(1-methylpyrazol-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-6-5-8(11-12)10-9(13)7-3-2-4-7/h5-7H,2-4H2,1H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGQUQHAIRTSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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